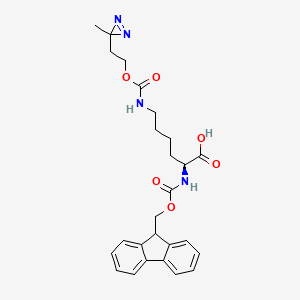

Fmoc-L-Photo-Lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-L-Photo-Lysine is a diazirine-containing, Fmoc-protected lysine amino acid and multifunctional photo-crosslinker . Its incorporation into peptides or small-molecule probes and tools allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (∼360 nm) irradiation to form a covalent bond .

Chemical Reactions Analysis

Fmoc-L-Photo-Lysine is known to be a multifunctional photo-crosslinker . Upon UV light irradiation (∼360 nm), it can form a covalent bond, allowing for photoaffinity labeling of cellular targets and protein-protein interactions .Aplicaciones Científicas De Investigación

- Application : Fmoc-L-Photo-Lysine serves as an excellent photo-crosslinker. Upon UV light (≥360 nm) irradiation, it forms a covalent bond with cellular targets and proteins. Researchers use this technique to study protein-protein interactions and identify binding partners within complex biological systems .

- Function : It allows site-specific modification of peptides, enabling researchers to introduce photo-crosslinking capabilities at specific positions. This aids in studying protein function, localization, and interactions .

- Method : By incorporating this amino acid into proteins, they can selectively crosslink interacting partners upon UV exposure. This provides valuable insights into protein complexes and binding sites .

- Approach : Researchers design ligands containing this amino acid and use them to probe cellular proteins. Upon UV irradiation, the ligands covalently bind to their targets, aiding in target validation and drug discovery .

- Outcome : Researchers can visualize protein localization within cells using fluorescence microscopy. The photo-crosslinking feature ensures precise labeling at specific subcellular locations .

- Advantage : By introducing this amino acid into proteomic probes, researchers can selectively label and capture interacting proteins. This aids in identifying protein networks and understanding cellular processes .

Photoaffinity Labeling

Peptide Synthesis and Modification

Structural Biology and Protein-Protein Interactions

Drug Target Identification

Cellular Imaging and Localization Studies

Chemical Biology and Proteomics

Mecanismo De Acción

Target of Action

Fmoc-L-Photo-Lysine is a multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .

Mode of Action

The compound interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), Fmoc-L-Photo-Lysine forms a covalent bond with the target proteins . This interaction results in changes to the target proteins, potentially affecting their function and interactions with other proteins.

Biochemical Pathways

The exact biochemical pathways affected by Fmoc-L-Photo-Lysine are dependent on the specific proteins targeted by the compound. The compound’s ability to form covalent bonds with proteins upon uv irradiation can affect a wide range of biochemical pathways, particularly those involving protein-protein interactions .

Result of Action

The primary result of Fmoc-L-Photo-Lysine’s action is the formation of covalent bonds with target proteins upon UV irradiation . This can lead to changes in the function and interactions of these proteins, potentially affecting a wide range of cellular processes.

Action Environment

The action, efficacy, and stability of Fmoc-L-Photo-Lysine are influenced by several environmental factors. These include the intensity and duration of UV irradiation, the specific cellular environment, and the manner in which the compound is incorporated into peptides or small-molecule probes .

Safety and Hazards

The safety and hazards associated with Fmoc-L-Photo-Lysine are not explicitly detailed in the search results. General safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, and avoiding dust formation . For specific safety and hazard information, one should refer to the material safety data sheet (MSDS) of the compound.

Direcciones Futuras

Fmoc-L-Photo-Lysine, as a multifunctional photo-crosslinker, has potential applications in accelerating drug discovery research for probing cellular mechanisms, target ID/validation, and understanding traditionally undruggable targets . Its future directions might involve its wider application in these areas.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O6/c1-26(29-30-26)13-15-35-24(33)27-14-7-6-12-22(23(31)32)28-25(34)36-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,6-7,12-16H2,1H3,(H,27,33)(H,28,34)(H,31,32)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBHDYXIYQGMCG-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B2445217.png)

![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2445222.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2445223.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2445225.png)

![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2445227.png)

![N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2445231.png)

![2-Chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]acetamide](/img/structure/B2445232.png)